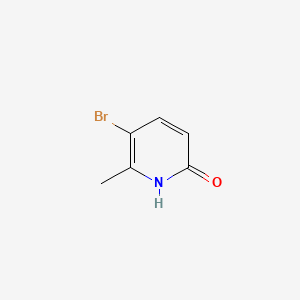
3-Bromo-6-hydroxy-2-méthylpyridine
Vue d'ensemble
Description
The compound of interest, 3-Bromo-6-hydroxy-2-methylpyridine, is a brominated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The presence of a bromine atom and a hydroxyl group in the compound suggests potential reactivity for further chemical transformations.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is crucial for their reactivity and interaction with other molecules. X-ray diffraction analysis has been used to determine the structure of such compounds, as seen in the study of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride . The molecular structure, spectral analysis, and physicochemical studies of 3-Bromo-2-hydroxypyridine were investigated using DFT and HF methods, which could provide insights into the electronic properties and reactivity of 3-Bromo-6-hydroxy-2-methylpyridine .
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions due to the presence of a reactive bromine atom. For example, 3-Hydroxypyridine, a related compound, underwent successive 1,3-dipolar and Michael addition reactions . The bromine atom in such compounds can act as a good leaving group, facilitating nucleophilic substitution reactions, as demonstrated in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . These reactions are indicative of the potential chemical transformations that 3-Bromo-6-hydroxy-2-methylpyridine may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. The presence of substituents like bromine and hydroxyl groups can affect the compound's boiling point, solubility, and stability. Theoretical investigations, such as those performed on 3-Bromo-2-hydroxypyridine, can provide valuable information on molecular electrostatic potential, frontier orbital gap, and UV-visible spectrum, which are relevant for understanding the properties of 3-Bromo-6-hydroxy-2-methylpyridine . Additionally, the study of intermolecular interactions and thermodynamic functions can shed light on the behavior of such compounds under different conditions .
Applications De Recherche Scientifique
Intermédiaire Pharmaceutique
Ce composé est utilisé comme intermédiaire dans la synthèse pharmaceutique, ce qui suggère son rôle dans le développement de divers médicaments .
Synthèse Organique
Il sert de bloc de construction dans les processus de synthèse organique .
Synthèse de l'ADN
Il a été utilisé dans la synthèse in vitro de l'ADN, indiquant son importance dans la recherche génétique et la biotechnologie .
Médicaments Antihistaminiques
Le composé est impliqué dans la synthèse de médicaments antihistaminiques tels que la tripélennamine et la mépyramine, qui sont utilisés pour traiter les réactions allergiques .
Bactericides et Herbicides
Il est également utilisé dans la production de bactericides et d'herbicides, soulignant son rôle dans l'agriculture et la lutte antiparasitaire .
Produits Hydrophobes
De plus, il a des applications dans la création de matériaux hydrophobes .
Safety and Hazards
3-Bromo-6-hydroxy-2-methylpyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1. It can cause skin irritation and serious eye damage . Precautionary measures include wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, rinse thoroughly with water and seek medical attention .
Analyse Biochimique
Biochemical Properties
3-Bromo-6-hydroxy-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate . The nature of these interactions involves the binding of 3-Bromo-6-hydroxy-2-methylpyridine to the active site of the enzyme, influencing its catalytic activity. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Molecular Mechanism
At the molecular level, 3-Bromo-6-hydroxy-2-methylpyridine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the binding of 3-Bromo-6-hydroxy-2-methylpyridine to 3-hydroxy-2-methylpyridinecarboxylate dioxygenase results in the modulation of the enzyme’s catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-6-hydroxy-2-methylpyridine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 3-Bromo-6-hydroxy-2-methylpyridine may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 3-Bromo-6-hydroxy-2-methylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, 3-Bromo-6-hydroxy-2-methylpyridine can induce toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in experimental studies involving 3-Bromo-6-hydroxy-2-methylpyridine.
Metabolic Pathways
3-Bromo-6-hydroxy-2-methylpyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its interaction with 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which plays a role in the catabolism of pyridine derivatives . The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites within cells. Additionally, 3-Bromo-6-hydroxy-2-methylpyridine may affect the activity of other enzymes involved in related metabolic processes, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-6-hydroxy-2-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 3-Bromo-6-hydroxy-2-methylpyridine can affect its bioavailability and the extent of its interactions with target biomolecules. Additionally, the compound’s accumulation in specific tissues may influence its overall biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Bromo-6-hydroxy-2-methylpyridine is critical for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . The localization of 3-Bromo-6-hydroxy-2-methylpyridine within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria could affect cellular energy metabolism.
Propriétés
IUPAC Name |
5-bromo-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHCRBDEJPQFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370296 | |
| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54923-31-8 | |
| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)












